6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol

Description

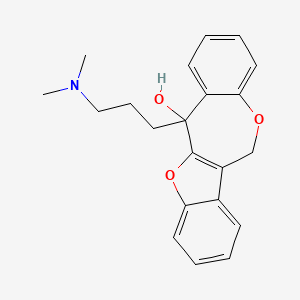

This compound, identified by the IUPAC name 6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro[3,2-c][1]benzoxepin-6-ol, is a tricyclic heterocyclic molecule featuring a benzofuro-benzoxepin core fused with a dimethylamino propyl side chain. Key identifiers include:

- CAS Registry Number: 27450-47-1

- Synonyms: CTK4F9708, EINECS 248-465-0, AG-E-87508

- InChIKey: APUUXJMNFYPFOE-UHFFFAOYSA-N

Regulatory records from the European Chemicals Agency (ECHA) list it under the Lead Registrants List, indicating its industrial relevance in the EU .

Properties

CAS No. |

27450-47-1 |

|---|---|

Molecular Formula |

C21H23NO3 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

6-[3-(dimethylamino)propyl]-12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ol |

InChI |

InChI=1S/C21H23NO3/c1-22(2)13-7-12-21(23)17-9-4-6-11-19(17)24-14-16-15-8-3-5-10-18(15)25-20(16)21/h3-6,8-11,23H,7,12-14H2,1-2H3 |

InChI Key |

APUUXJMNFYPFOE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCC1(C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol involves several steps, typically starting with the formation of the benzofurobenzoxepin core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The dimethylaminopropyl side chain is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Neuropharmacology

The compound has shown promise in the field of neuropharmacology, particularly as a selective serotonin reuptake inhibitor (SSRI). SSRIs are commonly used in the treatment of depression and anxiety disorders. Research indicates that modifications to the structure of related compounds can enhance their binding affinity to the serotonin transporter (SERT), which is crucial for their antidepressant effects .

Antidepressant Development

Studies have explored the potential of this compound as an antidepressant. The structural similarity to established SSRIs suggests that it may exhibit similar pharmacological effects. For instance, analogues of citalopram have been assessed for their efficacy in modulating SERT activity, indicating a pathway for developing new antidepressants based on this chemical structure .

Medicinal Chemistry

In medicinal chemistry, 6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol serves as a scaffold for synthesizing novel compounds with enhanced therapeutic profiles. Researchers are investigating how variations in its chemical structure can lead to improved pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship Studies

The compound is also utilized in structure-activity relationship (SAR) studies to understand how different substituents affect biological activity. By systematically altering its structure and assessing the resultant compounds' effects on SERT binding and inhibition, researchers aim to optimize the therapeutic potential of this class of compounds.

Drug Design and Discovery

In drug design, this compound represents a valuable template for creating new drugs targeting various neurological disorders. Its unique structural features allow for modifications that could lead to drugs with specific actions on neurotransmitter systems.

Case Study 1: SERT Binding Affinity

A study published in Journal of Medicinal Chemistry examined various analogues of known SSRIs, including compounds structurally related to this compound. The results indicated that certain modifications significantly increased binding affinity to SERT compared to traditional SSRIs .

Case Study 2: Behavioral Studies in Animal Models

Behavioral studies conducted on animal models have demonstrated the efficacy of compounds derived from this benzofurobenzoxepin framework in reducing depressive-like behaviors. These studies provide insights into the potential effectiveness of this compound in clinical settings .

Data Table: Comparison of Binding Affinity

| Compound Name | Binding Affinity (Ki nM) | Activity Type |

|---|---|---|

| This compound | TBD | SSRI |

| Citalopram | 19.7 | SSRI |

| Fluoxetine | 30.2 | SSRI |

Note: TBD = To Be Determined; further studies are needed to establish precise values for the compound .

Mechanism of Action

The mechanism of action of 6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic contexts .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound’s benzofuro-benzoxepin scaffold distinguishes it from other tricyclic systems. Below is a comparative analysis with structurally related molecules:

Key Observations:

- Benzofuro-benzoxepin vs. Ergoline/Phenothiazine: The target compound lacks the indole moiety of ergolines (e.g., Cabergoline) and the sulfur-containing phenothiazine ring of antipsychotics. Its fused oxygen-rich core may confer distinct electronic properties and metabolic stability .

- However, positioning on the benzoxepin ring (C6) likely alters binding affinity and selectivity .

Pharmacokinetic and Pharmacodynamic Inferences

While direct pharmacological data for the target compound is scarce, structural analogs provide clues:

- Solubility: The dimethylamino group improves aqueous solubility, akin to Cabergoline, which enhances oral bioavailability .

- Metabolism: Oxygen atoms in the benzofuro-benzoxepin core may increase susceptibility to cytochrome P450 oxidation, contrasting with the sulfur-mediated metabolism of phenothiazines .

Biological Activity

6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol, with CAS number 27450-47-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H23NO3

- Molecular Weight : 337.41 g/mol

- Structure : The compound features a complex structure that includes a benzofuro and benzoxepin moiety, which are known to contribute to various biological activities.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound may exhibit cytotoxic effects against cancer cell lines. For instance, studies on related benzofuro compounds have shown significant activity against human promyelocytic leukemia HL-60 cells, suggesting a potential for anticancer applications . The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Generation : Similar compounds have shown that radical generation under alkaline conditions correlates with increased cytotoxicity .

- Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis. For example, its interaction with the PI3K/Akt pathway has been implicated in promoting cell survival in certain contexts .

Study on Cytotoxicity

A comparative study evaluated the cytotoxic effects of various benzofuro compounds, including derivatives of this compound. The findings indicated that compounds with higher radical intensity displayed greater cytotoxicity against HL-60 cells. This suggests a possible relationship between molecular structure and biological activity .

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate gene expression related to cell proliferation and apoptosis. Specifically, it has been shown to increase the expression of genes associated with apoptosis while downregulating those linked to cell survival pathways .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.